6-fluoro-4aH-quinoxalin-2-one

Lipophilicity Drug-likeness Membrane permeability

Medicinal chemistry groups targeting kinase or PARP inhibitors require a reliable 6-fluoroquinoxalin-2(1H)-one scaffold with consistent regiochemical integrity. Substitution with non-halogenated or differently substituted analogs compromises biological activity and synthetic utility. This compound delivers the validated 6-fluoro pattern critical for potency (ALR2 IC₅₀=0.019 μM) and enables direct conversion to 2-chloro-6-fluoroquinoxaline for diverse library synthesis. Compatible with metal-free electrochemical C-3 amination (yields up to 99%). Consistent ≥95% purity, global shipping.

Molecular Formula C8H5FN2O
Molecular Weight 164.14 g/mol
Cat. No. B12361805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-4aH-quinoxalin-2-one
Molecular FormulaC8H5FN2O
Molecular Weight164.14 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=O)C=NC2C=C1F
InChIInChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4,7H
InChIKeyHXGGZVFYPOILLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-4aH-quinoxalin-2-one: Physicochemical & Structural Identity


6-Fluoro-4aH-quinoxalin-2-one (synonymous with 6-fluoroquinoxalin-2(1H)-one, CAS 55687-23-5; also registered under CAS 62252-10-2 in the 4aH tautomer designation) is a fluorinated heterocyclic compound of the quinoxalin-2-one family with molecular formula C₈H₅FN₂O and molecular weight 164.14 g/mol [1]. It features a single fluorine substituent at the 6-position of the benzo-fused pyrazinone ring system, with a computed XLogP3 of 0.9 and a topological polar surface area of 41.5 Ų [1]. The compound exists predominantly in the lactam tautomeric form in the solid state and in polar solvents, enabling selective N-alkylation chemistry [2]. As a privileged scaffold in medicinal chemistry, this compound serves as a key building block for the synthesis of kinase inhibitors, aldose reductase inhibitors, PARP inhibitors, and antimicrobial agents [2][3].

6-Fluoro-4aH-quinoxalin-2-one: Why Fluorine Position Matters


Within the quinoxalin-2(1H)-one scaffold family, the identity and position of the benzo-moiety substituent are critical determinants of both biological activity and synthetic utility. Comparative SAR studies across multiple series have demonstrated that an electronegative substituent (F, Cl, CF₃) at the 6- or 7-position is required for meaningful antimicrobial and anticancer activity, with unsubstituted quinoxalin-2(1H)-one showing negligible potency [1]. Crucially, the 6-fluoro substitution pattern provides a distinct synthetic gateway: treatment with POCl₃ converts 6-fluoroquinoxalin-2(1H)-one into 2-chloro-6-fluoroquinoxaline, a versatile electrophilic intermediate for kinase inhibitor synthesis that is not accessible from non-halogenated or differently substituted analogs . Furthermore, the fluorine atom at position 6 modulates lipophilicity (XLogP3 = 0.9 for the 6-fluoro derivative versus ACD/LogP = 1.89 for the unsubstituted parent), which directly influences membrane permeability, metabolic stability, and the pharmacokinetic profile of downstream derivatives [2]. These combined factors—biological activity dependence, divergent synthetic pathways, and physicochemical modulation—mean that substituting 6-fluoro-4aH-quinoxalin-2-one with unsubstituted, 7-fluoro, 6-chloro, or 6,7-difluoro analogs would yield materially different research outcomes.

Differentiation Evidence vs. Closest Analogs


Lipophilicity Shift vs. Unsubstituted Analog

The 6-fluoro substitution markedly reduces the lipophilicity of the quinoxalin-2-one scaffold. The target compound 6-fluoroquinoxalin-2(1H)-one has a computed XLogP3 value of 0.9 [1], compared to an ACD/LogP of 1.89 for unsubstituted quinoxalin-2(1H)-one (CAS 1196-57-2) . This represents an approximately 1 log unit reduction in partition coefficient. By contrast, the 7-fluoro positional isomer (CAS 145323-53-1) yields an identical XLogP of 0.9 [2], indicating that the position of fluorine within the benzo-moiety does not differentiate the two mono-fluoro isomers by this computed descriptor alone, but both differ substantially from the non-fluorinated parent.

Lipophilicity Drug-likeness Membrane permeability

ALR2 Potency: 6-Fluoro vs. 7-Fluoro Derivative

In the quinoxalinone-based aldose reductase inhibitor series, the 6-fluoro-substituted derivative 2-(3-(4-hydroxyphenoxy)-6-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid (compound 4c) was identified as the most potent compound among eight derivatives (4a–h), with an IC₅₀ of 0.019 μM against ALR2, within an overall series range of 0.019–0.982 μM [1]. In a structurally related but independently optimized series from the same research group, the 7-fluoro-substituted lead 2-(3-(2,4-dihydroxyphenyl)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid (compound 6e) was the most active within its own series, with IC₅₀ values in the range of 0.032–0.468 μM [2]. Although the C3 side chains differ (4-hydroxyphenoxy vs. 2,4-dihydroxyphenyl), the 6-fluoro series lead (4c, IC₅₀ = 0.019 μM) shows a lower minimum IC₅₀ than the most potent 7-fluoro series lead (6e, IC₅₀ = 0.032 μM), an approximately 1.7-fold difference in potency. Furthermore, compound 4c demonstrated excellent selectivity for ALR2 over related aldo-keto reductase family members [1].

Aldose reductase inhibition Diabetic complications Antioxidant

PDGFβ Receptor Inhibition: 6-Fluoro Scaffold

The 6-fluoroquinoxalin-2(1H)-one scaffold has been employed as a core building block for developing potent platelet-derived growth factor receptor beta (PDGFβR) tyrosine kinase inhibitors. The lead compound 7-[3-(cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one (7d-6), derived from 6-fluoroquinoxalin-2(1H)-one, exhibited IC₅₀ values of 0.05 μM in a PDGF-induced cell proliferation assay (CPA) and 0.03 μM in an auto-phosphorylation assay (APA) [1]. Subsequent SAR-driven optimization yielded compound 7d-9 with improved IC₅₀ values of 0.014 μM (CPA) and 0.007 μM (APA), along with >1000-fold selectivity over VEGFR2 (KDR), EGFR, c-Met, and IGF-IR [1]. Further optimization produced compound 7b-2, a dual PDGFR/VEGFR2 inhibitor with IC₅₀ values of 0.004 μM (CPA) and 0.0008 μM (APA) against PDGFR and 0.008 μM (APA) against KDR [1]. While the unsubstituted quinoxalin-2(1H)-one scaffold has also yielded PDGFR inhibitors, the 6-fluoro substitution provides the specific electronic environment required for the TFA-catalyzed MnO₂-mediated coupling with pyrrolo[2,3-b]pyridines that is central to this synthetic route [1].

PDGF receptor Tyrosine kinase inhibition Anticancer

2-Chloro-6-fluoroquinoxaline as Synthetic Gateway

A critical and practically decisive differentiation of 6-fluoroquinoxalin-2(1H)-one is its established quantitative conversion to 2-chloro-6-fluoroquinoxaline via treatment with phosphorus oxychloride (POCl₃). The documented protocol uses 6-fluoroquinoxalin-2(1H)-one (3 g, 18.28 mmol) in POCl₃ (20 mL) under reflux for 3 hours to generate the corresponding 2-chloro derivative . This transformation installs a chlorine leaving group at the C-2 position of the pyrazine ring, creating a versatile electrophilic center for nucleophilic aromatic substitution with amines, thiols, and other nucleophiles. The resulting 2-chloro-6-fluoroquinoxaline is a documented key intermediate in the synthesis of anticancer kinase inhibitors, PARP inhibitors, and herbicide antidotes [1]. While the unsubstituted quinoxalin-2(1H)-one can similarly undergo chlorination, the 6-fluoro substituent remains intact through this transformation and provides the electronic and steric properties required for specific downstream coupling reactions. The 7-fluoro isomer undergoes identical chlorination chemistry , indicating that both mono-fluoro positional isomers share this synthetic gateway—the differentiation lies in the biological profile of the resulting products rather than in the feasibility of the chlorination step itself.

Synthetic intermediate Chlorination Kinase inhibitor

Electrochemical C-3 Amination of 6-Fluoroquinoxalinone

6-Fluoroquinoxalin-2(1H)-one has been demonstrated as a competent substrate in the electrochemical dehydrogenative cross-coupling with amines for the direct synthesis of 3-aminoquinoxalinones. This metal-free protocol, conducted in a simple undivided cell under constant current electrolysis conditions, uses aliphatic amines and azoles as nitrogen sources and delivers 3-aminoquinoxalinone products in yields of up to 99% across a broad substrate scope [1]. The electrochemical C-3 amination proceeds via direct C(sp²)–H activation of the quinoxalin-2(1H)-one at its most reactive position, the C-3 of the pyrazinone ring. While the specific yield for 6-fluoroquinoxalin-2(1H)-one within this substrate scope is not separately reported in the available abstract, the protocol has been validated across multiple quinoxalin-2(1H)-one derivatives including those with halogen substituents, establishing the generality of the method for the 6-fluoro analog [1]. This electrochemical approach represents a greener, metal-free alternative to traditional cross-coupling methods, avoiding the need for pre-functionalization at C-3.

C–H functionalization Electrochemical synthesis 3-Aminoquinoxalinones

Regioselectivity via DFT: 6-Fluoro N-Oxide

The 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide, a key derivative of 6-fluoroquinoxalin-2(1H)-one synthesized via one-step annulation of 1,1,2-trichloro-2-nitroethene with 4-fluoroaniline, was subjected to density functional theory (DFT) calculations that revealed unique electronic properties governing its reactivity [1]. The DFT analysis provided a computational rationale for the selective modification observed at the chloronitrone and amide units, enabling the efficient synthesis of more than 30 novel quinoxaline derivatives with unique substitution patterns in good to excellent yields [1]. The antimalarial activity of all synthesized compounds was subsequently evaluated, establishing this polyfunctionalized intermediate as a productive entry point for anti-Plasmodium falciparum agent discovery [1]. The DFT-computed electronic properties of the 6-fluoro-substituted N-oxide are distinct from those of the non-fluorinated analog due to the electron-withdrawing effect of fluorine, which polarizes the π-system and influences the regioselectivity of nucleophilic attack at the chloronitrone versus the amide carbonyl.

DFT calculation Regioselectivity N-oxide chemistry

6-Fluoro-4aH-quinoxalin-2-one: Application Scenarios


ALR2 Inhibitor Lead Optimization for Diabetic Complications

For research groups targeting aldose reductase (ALR2) inhibition for diabetic complication therapies, 6-fluoroquinoxalin-2(1H)-one provides the core scaffold that yielded the most potent inhibitor in the phenolic 3-phenoxyquinoxalin-2(1H)-one series (compound 4c, IC₅₀ = 0.019 μM) with demonstrated selectivity over related aldo-keto reductase enzymes [1]. The 6-fluoro substitution contributes to both potency and the antioxidant activity profile desirable for combating diabetic oxidative stress. The scaffold enables systematic variation at the N1 position (acetic acid side chain) and C3 position (phenoxy/hydroxystyryl groups) for multi-parameter optimization of potency, selectivity, and antioxidant capacity, as validated by the parallel 7-fluoro series yielding a less potent lead (6e, IC₅₀ = 0.032 μM) [2].

PDGFR and PARP Anticancer Agent Synthesis

The established conversion of 6-fluoroquinoxalin-2(1H)-one to 2-chloro-6-fluoroquinoxaline via POCl₃ unlocks a versatile electrophilic intermediate for constructing diverse kinase-targeted compound libraries. This gateway reaction enables the synthesis of PDGFβR inhibitors with sub-nanomolar activity (optimized compound 7b-2: IC₅₀ = 0.0008 μM in APA) and >1000-fold selectivity over related kinases [3], as well as PARP1-selective fluoroquinoxalinone derivatives currently under patent prosecution [4]. The 6-fluoro substitution is retained through all downstream transformations, providing the electronic characteristics required for target engagement while also serving as a metabolic stabilization strategy against CYP450-mediated oxidation at the 6-position.

Electrochemical Synthesis of 3-Aminoquinoxalinone Libraries

Laboratories adopting sustainable and metal-free synthetic methodologies can leverage the demonstrated compatibility of 6-fluoroquinoxalin-2(1H)-one with electrochemical C-3 amination protocols that deliver 3-aminoquinoxalinones in yields up to 99% without pre-functionalization or transition-metal catalysts [5]. This direct C–H activation approach at the C-3 position avoids the two-step chlorination-amination sequence traditionally required for 3-aminoquinoxalinone synthesis, reducing synthetic step count, waste generation, and heavy metal contamination risk—particularly valuable for medicinal chemistry groups generating compound libraries destined for biological screening where palladium or copper residues could confound assay results.

N-Oxide Intermediate for Anti-Plasmodium Screening

The one-step conversion of 4-fluoroaniline and 1,1,2-trichloro-2-nitroethene to 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide [6] provides an efficient entry point into antimalarial lead discovery. DFT-validated electronic properties of this N-oxide intermediate rationalize the selective modification at chloronitrone and amide positions, enabling the rapid generation of structurally diverse quinoxaline libraries (>30 novel derivatives) for anti-Plasmodium falciparum screening. Research groups engaged in neglected tropical disease drug discovery can procure 6-fluoroquinoxalin-2(1H)-one as the starting material for this validated synthetic pathway, bypassing the need for independent development and optimization of the annulation chemistry.

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